molecular formula C8H13N3 B13252605 (1R,2S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine

(1R,2S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine

Cat. No.: B13252605
M. Wt: 151.21 g/mol
InChI Key: IHWXVESOTKBSJR-POYBYMJQSA-N
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Description

(1R,2S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine is a chiral cyclopropane derivative with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction or other carbene addition methods.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via condensation reactions involving hydrazines and 1,3-diketones or other suitable precursors.

    Chiral Resolution: The chiral centers can be resolved using chiral catalysts or chiral auxiliaries to obtain the desired (1R,2S) configuration.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming oximes or nitroso derivatives.

    Reduction: Reduction reactions could target the pyrazole ring or the cyclopropane ring, leading to various reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole ring or the cyclopropane ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine would depend on its specific biological or chemical activity. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(1H-Pyrazol-4-yl)cyclopropan-1-amine: Lacks the dimethyl groups on the pyrazole ring.

    (1R,2S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropan-1-ol: Contains a hydroxyl group instead of an amine group.

Uniqueness

The presence of the dimethyl groups on the pyrazole ring and the specific (1R,2S) configuration of the cyclopropane ring may confer unique chemical and biological properties to (1R,2S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine, distinguishing it from similar compounds.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

(1R,2S)-2-(1,5-dimethylpyrazol-4-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H13N3/c1-5-7(4-10-11(5)2)6-3-8(6)9/h4,6,8H,3,9H2,1-2H3/t6-,8+/m0/s1

InChI Key

IHWXVESOTKBSJR-POYBYMJQSA-N

Isomeric SMILES

CC1=C(C=NN1C)[C@@H]2C[C@H]2N

Canonical SMILES

CC1=C(C=NN1C)C2CC2N

Origin of Product

United States

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